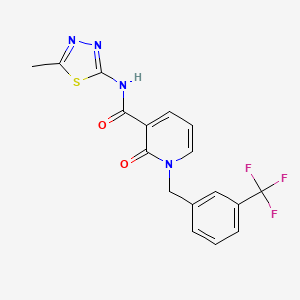

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O2S/c1-10-22-23-16(27-10)21-14(25)13-6-3-7-24(15(13)26)9-11-4-2-5-12(8-11)17(18,19)20/h2-8H,9H2,1H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBYRWOUBNHHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a compound that belongs to the class of heterocyclic compounds. This compound is noted for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound, including the thiadiazole and dihydropyridine moieties, contribute to its diverse biological profile.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 327.29 g/mol. The presence of trifluoromethyl and thiadiazole groups enhances its lipophilicity and membrane permeability, which are crucial for biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole ring have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that these derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.

- In Vitro Studies : In vitro assays have shown that derivatives similar to this compound exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiadiazole Derivative | MCF-7 | 0.28 | G2/M phase arrest |

| Thiadiazole Derivative | HepG2 | 9.6 | Apoptosis induction |

The mechanisms through which these compounds exert their anticancer effects include:

- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at the G2/M phase.

- Apoptosis Induction : They promote programmed cell death through intrinsic pathways, leading to increased apoptotic cells compared to control groups .

- Inhibition of Key Pathways : Some derivatives inhibit critical signaling pathways involved in tumor growth and metastasis.

Other Biological Activities

Beyond anticancer effects, this compound may exhibit other biological activities:

Antimicrobial Activity

Thiadiazole derivatives have shown promise as antimicrobial agents. Studies indicate that modifications in their structure can enhance their antibacterial and antifungal properties .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

A notable case study involved a series of synthesized thiadiazole derivatives tested against various cancer cell lines. The study reported that specific modifications to the thiadiazole ring significantly enhanced anticancer activity while reducing cytotoxicity to normal cells .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has shown that compounds containing the thiadiazole moiety exhibit promising antimicrobial properties. For instance, derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl) have been synthesized and tested for their efficacy against various bacterial strains. In a study published in PubChem, compounds demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

1.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in relation to tauopathies such as Alzheimer's disease. A patent (US10377750B2) discusses the use of thiadiazole derivatives in treating Alzheimer's disease by targeting tau-mediated neurodegeneration. These compounds may help inhibit the formation of neurofibrillary tangles, a hallmark of Alzheimer's pathology .

1.3 Anti-inflammatory Properties

Recent studies have suggested that derivatives of this compound possess anti-inflammatory effects. The presence of the thiadiazole ring is believed to enhance the anti-inflammatory activity through modulation of pro-inflammatory cytokines. This application is particularly relevant in chronic inflammatory diseases where reducing inflammation is crucial .

Agricultural Applications

2.1 Insecticidal Activity

The synthesis of thiadiazole derivatives has led to the development of novel insecticides. A study highlighted that N-(5-cyanomethyl-1,3,4-thiadiazol-2-yl)benzamide serves as a precursor for synthesizing compounds with significant insecticidal activity against agricultural pests . This application is vital for developing safer and more effective pest control methods.

2.2 Herbicidal Properties

Research into the herbicidal potential of thiadiazole derivatives has shown promising results. Compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide have been evaluated for their ability to inhibit weed growth without harming crops. This selectivity makes them valuable in sustainable agriculture .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, various thiadiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the structure enhanced antimicrobial activity significantly compared to existing antibiotics .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using animal models of Alzheimer's disease demonstrated that administration of thiadiazole derivatives resulted in reduced tau pathology and improved cognitive function compared to control groups receiving standard treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide?

- Methodological Answer : The synthesis of thiadiazole-containing compounds often involves cyclization reactions. For example, analogous 1,3,4-thiadiazole derivatives are synthesized by refluxing intermediates in acetonitrile followed by cyclization in DMF with iodine and triethylamine, which facilitates sulfur elimination and heterocycle formation . Key reagents include substituted hydrazinecarboxamides and isothiocyanates. Reaction monitoring via TLC (e.g., chloroform:acetone, 3:1) is critical for tracking progress .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

- Methodological Answer : Comprehensive characterization requires:

- 1H/13C NMR : To confirm substituent integration and coupling patterns, particularly for the dihydropyridine and trifluoromethylbenzyl groups.

- IR spectroscopy : To identify carbonyl (C=O, ~1650–1670 cm⁻¹) and thiadiazole ring vibrations.

- Mass spectrometry (FAB-MS) : For molecular ion validation (e.g., [M+H]+ peaks).

These techniques were validated in structurally similar compounds .

Q. How can researchers optimize reaction yields for intermediates in the synthesis pathway?

- Methodological Answer : Yield optimization depends on:

- Solvent choice : Polar aprotic solvents like DMF enhance cyclization efficiency .

- Catalyst use : Triethylamine in DMF accelerates sulfur elimination during thiadiazole formation .

- Temperature control : Reflux conditions (e.g., 1–3 minutes in acetonitrile) minimize side reactions .

Advanced Research Questions

Q. How can discrepancies in cyclization reaction yields be resolved when scaling up synthesis?

- Methodological Answer : Contradictions in yield scalability often arise from:

- Incomplete sulfur elimination : Monitor sulfur byproducts via TLC or HPLC. Adjust iodine stoichiometry to ensure complete cyclization .

- Solvent purity : Trace water in DMF can hydrolyze intermediates; use anhydrous conditions .

- Reagent ratios : Excess triethylamine (1.2–1.5 eq) improves cyclization efficiency .

Q. What role does X-ray diffraction play in elucidating the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction resolves:

- Bond angles and torsion : Critical for confirming the spatial arrangement of the trifluoromethylbenzyl group relative to the thiadiazole ring.

- Intermolecular interactions : Hydrogen bonding patterns (e.g., NH⋯O=C) influence crystallinity and stability.

Co-crystallization strategies with analogs (e.g., acetamide-thiadiazole derivatives) have been used to overcome crystallization challenges .

Q. How can researchers validate the biological activity of this compound against contradictory in vitro data?

- Methodological Answer : Address contradictions by:

- Dose-response curves : Test across a wide concentration range (e.g., 1–100 µM) to identify IC50/EC50 values.

- Control experiments : Include reference compounds (e.g., known antimicrobials) to benchmark activity .

- pH-dependent assays : Thiadiazole derivatives often show pH-sensitive activity; adjust buffer systems (e.g., pH 5–8) to mimic physiological conditions .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reaction pathways?

- Methodological Answer :

- DFT calculations : Model transition states for cyclization or nucleophilic substitution reactions.

- Molecular docking : Predict interactions with biological targets (e.g., bacterial enzymes) to guide functionalization .

These approaches were validated in studies on analogous thiadiazole-triazine hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.